Asymmetric Halogen Substitution Pattern Drives a Measurable Lipophilicity Differential Relative to Symmetrical and Higher‑Halogenated Analogs
The target compound exhibits a computed XLogP3‑AA value of 6.0, which lies intermediate between the symmetrical bis(4‑chlorophenyl) analog (XLogP3‑AA = 6.0; identical owing to the same molecular formula) and the higher‑halogenated 2,4‑dichlorophenyl analog (CAS 649739‑68‑4; XLogP3‑AA = 6.5). The 4‑bromophenyl variant (CAS 649739‑66‑2) displays an elevated XLogP3‑AA of 6.5, reflecting the increased polarizability of bromine over chlorine. This 0.5 log‑unit range within a congeneric series is sufficient to alter membrane permeability and off‑target partitioning behaviour in cell‑based assays [1][2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 6.0 |
| Comparator Or Baseline | Symmetrical bis(4‑chlorophenyl) analog (CAS 501034‑26‑0): XLogP3‑AA = 6.0; 2,4‑Dichlorophenyl analog (CAS 649739‑68‑4): XLogP3‑AA = 6.5; 4‑Bromophenyl analog (CAS 649739‑66‑2): XLogP3‑AA = 6.5 |
| Quantified Difference | ΔXLogP3‑AA = 0 to +0.5 relative to closest analogs; target compound occupies a distinct lipophilicity range versus higher‑halogenated variants |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) using SMILES input; not experimentally determined |
Why This Matters
Lipophilicity differences of ≥ 0.5 log units are sufficient to shift predicted membrane permeability and non‑specific binding, making the target compound the preferred choice when a CLogP near 6.0 is desired and bromine‑ or dichloro‑induced lipophilicity increases must be avoided.
- [1] PubChem Compound Summary CID 11037502 (target compound). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/649739-67-3 (accessed 2026‑05‑10). View Source
- [2] PubChem Compound Summaries: CID 11282394 (2,3‑dibromo‑1,3‑bis(4‑chlorophenyl)propan‑1‑one), CID 11037498 (2,4‑dichlorophenyl analog), CID 11037497 (4‑bromophenyl analog). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑05‑10). View Source
